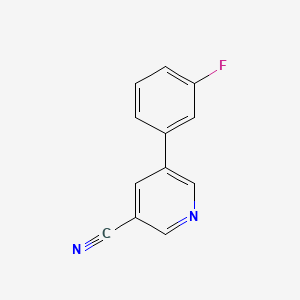

5-(3-Fluorophenyl)nicotinonitrile

描述

Contextualization within Nicotinonitrile Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, is a pyridine (B92270) derivative characterized by a nitrile group at the 3-position. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. americanelements.comnih.gov Derivatives of nicotinonitrile have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The presence of the cyano group and the nitrogen atom in the pyridine ring allows for a variety of chemical modifications, making the nicotinonitrile framework a versatile template for the synthesis of new therapeutic agents.

Significance of Fluorine Substitution in Aromatic Heterocycles

The incorporation of fluorine into organic molecules, particularly aromatic and heterocyclic systems, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a compound. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.

Overview of Research Trajectories for the Compound

Given the established importance of both the nicotinonitrile core and fluorine substitution, research into 5-(3-Fluorophenyl)nicotinonitrile is proceeding along several promising trajectories. A primary focus is the exploration of its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer therapy. acs.orgresearchgate.net The structural motifs present in the molecule suggest its potential to interact with the ATP-binding sites of various kinases. Additionally, the unique electronic and photophysical properties imparted by the fluorinated aromatic system make it a candidate for investigation in materials science, potentially in the development of novel organic electronics or sensors.

Structure

3D Structure

属性

IUPAC Name |

5-(3-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDADCYNNPZUICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673341 | |

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-90-6 | |

| Record name | 5-(3-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-(3-Fluorophenyl)nicotinonitrile is not widely published, its properties can be inferred from closely related compounds such as nicotinonitrile and other fluorinated nicotinonitrile derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇FN₂ | Inferred |

| Molecular Weight | 198.20 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in common organic solvents | Inferred |

Spectroscopic Data: The characterization of 5-(3-Fluorophenyl)nicotinonitrile would rely on standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The coupling patterns would be complex due to spin-spin coupling between protons and between protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the fluorine atom on the phenyl ring, with coupling to adjacent protons.

Mass Spectrometry: This technique would be used to confirm the molecular weight of the compound.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactions of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a range of chemical transformations, including cyclization, hydrolysis, and condensation reactions.

Cyclization Reactions to Form Fused Heterocycles

The nitrile functionality in 5-(3-fluorophenyl)nicotinonitrile is a key precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrazole (B372694) ring fused to the pyridine (B92270) core. One important reaction is the condensation with aminopyrazoles to form pyrazolo[3,4-b]pyridine derivatives. nih.govuj.edu.pl For instance, the reaction of a nicotinonitrile derivative with a 5-aminopyrazole can lead to the formation of a 1H-pyrazolo[3,4-b]pyridine. nih.gov The reaction proceeds through an initial nucleophilic attack of the amino group of the pyrazole onto the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization.

The regioselectivity of these cyclization reactions can be influenced by the substitution pattern of the aminopyrazole and the reaction conditions. For example, in reactions of unsymmetrical 1,3-diketones with 3(5)-aminopyrazoles, the formation of isomeric products is possible. mdpi.com

A variety of fused heterocyclic compounds can be synthesized through these cyclization strategies, including:

Pyrazolo[3,4-b]quinolines uj.edu.pl

Pyrazolo[1,5-a]pyrimidines mdpi.com

Imidazo[1,2-a]pyrazolo[3,4-e]pyridines researcher.life

Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines researcher.life

The synthesis of these fused systems is of significant interest due to their potential applications in medicinal chemistry and materials science. thieme.com

Hydrolysis and Subsequent Amide Formation

The nitrile group of 5-(3-fluorophenyl)nicotinonitrile can be hydrolyzed to the corresponding amide, 5-(3-fluorophenyl)nicotinamide, under both acidic and basic conditions. chemistrysteps.comsemanticscholar.org This transformation is a common and well-established reaction for nitriles. oatext.com

The hydrolysis typically proceeds in two stages: the initial conversion of the nitrile to the amide, followed by the further hydrolysis of the amide to the carboxylic acid under more vigorous conditions. chemistrysteps.com However, by carefully controlling the reaction conditions, it is often possible to selectively stop the reaction at the amide stage. semanticscholar.orgresearchgate.net For instance, milder conditions, such as using tert-butanol (B103910) as a solvent, can favor the formation of the amide. chemistrysteps.com Transition metal-free methods, such as using sodium hydroxide (B78521) in isopropanol, have also been developed for the selective hydration of nitriles to amides. oatext.com

| Reagent/Catalyst | Conditions | Product | Reference |

| Acid or Base | Heat | 5-(3-Fluorophenyl)nicotinamide | chemistrysteps.com |

| NaOH in Isopropanol | 60 °C | 5-(3-Fluorophenyl)nicotinamide | oatext.com |

| Tetrabutylammonium hydroxide | 80 °C | 5-(3-Fluorophenyl)nicotinamide | researchgate.net |

Condensation Reactions with Carbon Nucleophiles

For example, the condensation of nitriles with compounds containing active methylene (B1212753) groups is a well-known method for the formation of new carbon-carbon bonds and the synthesis of various heterocyclic systems. researchgate.net

Reactions of the Pyridine Nucleus

The pyridine ring in 5-(3-fluorophenyl)nicotinonitrile is an electron-deficient aromatic system, which influences its reactivity towards nucleophilic substitution reactions.

Nucleophilic Substitution at Pyridine Ring Positions

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). nih.govrsc.org The electron-withdrawing nature of the nitrogen atom and the nitrile group at the 3-position further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The presence of a good leaving group at positions 2, 4, or 6 of the pyridine ring would facilitate nucleophilic substitution by a variety of nucleophiles. While 5-(3-fluorophenyl)nicotinonitrile itself does not possess a leaving group at these positions, derivatives could be synthesized to undergo such reactions. The mechanism of these substitutions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The rate of these reactions is influenced by the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. masterorganicchemistry.com

Reactivity of the Fluorophenyl Moiety

The carbon-fluorine bond in aromatic compounds is generally strong, making nucleophilic aromatic substitution of the fluorine atom challenging. However, under certain conditions, particularly with strong nucleophiles and in the presence of activating groups, such as a nitro group, the fluorine can be displaced. beilstein-journals.org For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be substituted by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org While the 3-fluorophenyl group in the target molecule is not as activated as in the aforementioned example, the possibility of nucleophilic substitution of the fluorine atom under forcing conditions cannot be entirely ruled out.

The presence of the fluorine atom can also influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring, although the pyridine ring is generally more deactivated towards such reactions. The fluorine atom is an ortho-, para-director for electrophilic attack, but it is also deactivating. numberanalytics.com

Substituent Effects on Reaction Selectivity and Rate

The reactivity of 5-(3-Fluorophenyl)nicotinonitrile in chemical transformations is significantly influenced by the electronic nature of its substituents: the 3-fluorophenyl group, the cyano (CN) group, and the pyridine ring nitrogen. These groups dictate the electron density distribution within the molecule, thereby affecting its susceptibility to attack by various reagents and influencing the rate and regioselectivity of reactions.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the presence of the strongly electron-withdrawing cyano group. Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. researchgate.net Conversely, this electron-poor nature makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

In the context of nucleophilic aromatic substitution on the pyridine ring, the electronic character of the substituent at the 3-position of the pyridine can influence the regioselectivity of the reaction. For instance, in reactions of 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent can direct the incoming nucleophile to either the 2- or 6-position. nih.gov While specific studies on 5-(3-Fluorophenyl)nicotinonitrile are limited, it can be inferred that the electronic push and pull of the 3-fluorophenyl group, in conjunction with the cyano group, would modulate the reactivity of the pyridine core.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving nicotinonitrile derivatives is crucial for the rational design of synthetic routes to novel compounds. While specific mechanistic studies on 5-(3-Fluorophenyl)nicotinonitrile are not extensively documented, related transformations provide insight into its potential reaction pathways.

Radical-Mediated Processes

Detailed studies on radical-mediated reactions specifically involving 5-(3-Fluorophenyl)nicotinonitrile are not prevalent in the reviewed literature. However, the field of organic synthesis has seen a surge in the use of radical reactions for the functionalization of heterocyclic compounds. Radical cyanation reactions, for example, have been developed using various methods, including photoredox catalysis and electrochemical approaches, to introduce cyano groups onto different molecular scaffolds. researchgate.netresearchgate.netnih.gov These reactions often proceed through the generation of a radical species which is then trapped by a cyanide source. Given the presence of both an aromatic system and a nitrile group, it is plausible that 5-(3-Fluorophenyl)nicotinonitrile could participate in radical reactions under appropriate conditions, although specific pathways and selectivities remain a subject for future investigation.

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanisms

A significant transformation pathway relevant to the synthesis of nicotinonitrile structures is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. This mechanism is central to several multi-component reactions that yield highly substituted nicotinonitriles. These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile), an enolizable ketone, and an ammonium (B1175870) salt, often facilitated by a catalyst.

The CVABO mechanism is an extension of the anomeric effect, which describes the stabilization of a molecule when an atom with a lone pair is adjacent to a σ* orbital of another atom. In the context of nicotinonitrile synthesis, a key intermediate is a dihydropyridine-type structure. The driving force for the oxidation of this intermediate to the final aromatic nicotinonitrile product is the gain in resonance stabilization. This oxidation process, which can occur without the need for an external oxidizing agent, is believed to proceed via a vinylogous anomeric interaction, where the electronic effects are transmitted through a conjugated π-system. nih.govrsc.org The reaction can be performed under solvent-free conditions and is considered an environmentally benign synthetic route. rsc.org

The efficiency of CVABO-driven syntheses can be influenced by the choice of catalyst. Nanomagnetic metal-organic frameworks and deep eutectic solvents have been employed to promote these reactions, offering advantages such as high yields, short reaction times, and easy catalyst recovery. rsc.org

Below is a table illustrating the yields of various nicotinonitrile derivatives synthesized via a CVABO mechanism using a nanomagnetic catalyst, highlighting the effect of different aldehydes on the reaction outcome.

| Entry | Aldehyde | Product | Yield (%) | Time (min) |

| 1 | 4-Cl-C₆H₄CHO | 2-amino-6-(4-chlorophenyl)-4-phenyl-nicotinonitrile | 90 | 40 |

| 2 | 4-Me-C₆H₄CHO | 2-amino-6-(4-methylphenyl)-4-phenyl-nicotinonitrile | 85 | 50 |

| 3 | 4-MeO-C₆H₄CHO | 2-amino-6-(4-methoxyphenyl)-4-phenyl-nicotinonitrile | 88 | 45 |

| 4 | 3-NO₂-C₆H₄CHO | 2-amino-6-(3-nitrophenyl)-4-phenyl-nicotinonitrile | 82 | 60 |

| 5 | C₆H₅CHO | 2-amino-4,6-diphenylnicotinonitrile | 87 | 45 |

This table is illustrative and based on data for the synthesis of related nicotinonitrile derivatives via a CVABO mechanism. rsc.org

Derivatization Strategies and Design of Analogues

Derivatization of the Nitrile Group

The nitrile group of 5-(3-fluorophenyl)nicotinonitrile is a key site for chemical elaboration, offering a gateway to a variety of functional groups.

The synthesis of Schiff bases and hydrazones from 5-(3-fluorophenyl)nicotinonitrile is not a direct transformation and necessitates a multi-step synthetic approach. This is due to the inherent lack of a carbonyl or primary amino group in the starting material, which are essential functionalities for the formation of the characteristic azomethine (-C=N-) linkage of Schiff bases and the hydrazone (-C=N-NH-) moiety.

A plausible and chemically sound strategy involves the initial conversion of the nitrile group into a carbonyl functionality, specifically an aldehyde or a ketone. This transformation serves as a critical intermediate step, creating the necessary electrophilic center for subsequent condensation reactions with primary amines or hydrazines.

Synthesis of Carbonyl Intermediates

Two primary retrosynthetic pathways can be envisioned for the generation of a carbonyl group from the nitrile of 5-(3-fluorophenyl)nicotinonitrile:

Reduction to an Aldehyde: The nitrile can be selectively reduced to an aldehyde. A common and effective method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This method is widely employed for the partial reduction of nitriles to aldehydes while minimizing over-reduction to the corresponding primary amine. vedantu.comyoutube.com

Conversion to a Ketone: The nitrile can be converted to a ketone by reaction with an organometallic reagent, such as a Grignard or organolithium reagent. This reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed to yield the ketone. vedantu.comyoutube.com The choice of the organometallic reagent determines the nature of the second substituent on the ketone.

Synthesis of Schiff Bases

Once the key carbonyl intermediate, either 5-(3-fluorophenyl)formylpyridine or an analogous ketone, is synthesized, the formation of a Schiff base can be readily achieved. This involves the condensation reaction of the carbonyl compound with a variety of primary amines. researchgate.netyoutube.com The reaction is typically catalyzed by an acid, such as glacial acetic acid, and often requires the removal of water to drive the equilibrium towards the product. researchgate.net

A general reaction scheme for the synthesis of Schiff bases from a hypothetical 5-(3-fluorophenyl)formylpyridine is presented below:

Table 1: Proposed Synthesis of Schiff Base Derivatives

| Reactant 1 | Reactant 2 (Primary Amine) | Catalyst | Product (Schiff Base) |

| 5-(3-Fluorophenyl)formylpyridine | R-NH₂ | H⁺ | 5-(3-Fluorophenyl)-N-(R-ylidene)pyridin-3-amine |

Where 'R' can represent a wide variety of alkyl or aryl substituents, allowing for the generation of a diverse library of Schiff base analogues.

Synthesis of Hydrazones

Similarly, the carbonyl intermediate can be reacted with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form the corresponding hydrazones. nih.govnih.govgoogle.com This condensation reaction is also typically carried out under acidic conditions.

Table 2: Proposed Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Catalyst | Product (Hydrazone) |

| 5-(3-Fluorophenyl)formylpyridine | R-NH-NH₂ | H⁺ | 1-((5-(3-Fluorophenyl)pyridin-3-yl)methylene)-2-R-hydrazine |

Where 'R' can be hydrogen or a substituted aryl or alkyl group.

Research Findings on Analogous Systems

For instance, the synthesis of hydrazone derivatives of isonicotinic hydrazide has been widely reported, demonstrating the successful condensation of a pyridine-based hydrazide with various aldehydes. nih.govnih.gov Furthermore, the synthesis of Schiff bases from various aminopyridine derivatives has been documented, although challenges such as the electronic effects of substituents on the pyridine ring can influence reactivity. researchgate.net The presence of an electron-withdrawing cyano group, for example, can decrease the basicity of a nearby amino group, potentially hindering Schiff base formation. researchgate.net However, in the proposed strategy, the nitrile is converted to a carbonyl group, thus this inhibitory effect is circumvented.

The Gewald reaction offers an alternative, albeit indirect, route to Schiff base precursors. This reaction, involving the condensation of a ketone or aldehyde with a α-cyanoester in the presence of elemental sulfur and a base, can be applied to nicotinonitrile derivatives to yield substituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com The resulting amino group on the newly formed thiophene (B33073) ring, fused to the pyridine core, could then be utilized for Schiff base formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 5-(3-Fluorophenyl)nicotinonitrile provides characteristic signals for the protons on both the pyridine and the fluorophenyl rings. In a typical analysis using a 400 MHz spectrometer with DMSO-d6 as the solvent, the aromatic protons of the pyridine ring appear as distinct multiplets. The protons on the fluorophenyl ring also exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for 5-(3-Fluorophenyl)nicotinonitrile

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 9.15-9.03, 8.47-7.81 | m |

| 3-Fluorophenyl Ring Protons | 7.64-7.43 | m |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms in 5-(3-Fluorophenyl)nicotinonitrile resonate at distinct chemical shifts, influenced by their hybridization and proximity to electronegative atoms like nitrogen and fluorine. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum. The carbon atoms of the pyridine and fluorophenyl rings show characteristic signals in the aromatic region. testbook.com

Table 2: ¹³C NMR Spectroscopic Data for 5-(3-Fluorophenyl)nicotinonitrile

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 159.06, 155.80, 139.52, 129.16, 109.60 |

| 3-Fluorophenyl Ring Carbons | 127.60, 125.48, 124.99, 123.93, 123.32, 122.98 |

| Nitrile Carbon (C≡N) | 120.04 |

Note: Assignments are based on general chemical shift ranges and may require further 2D NMR analysis for unambiguous confirmation.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

These 2D NMR techniques provide a comprehensive and unambiguous structural assignment of 5-(3-Fluorophenyl)nicotinonitrile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

In the mass spectrum of 5-(3-Fluorophenyl)nicotinonitrile, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula of 5-(3-Fluorophenyl)nicotinonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(3-Fluorophenyl)nicotinonitrile exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 5-(3-Fluorophenyl)nicotinonitrile

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2203 |

| C=C, C=N (Aromatic Rings) | Stretching | 1617, 1578 |

| C-F (Fluorine) | Stretching | 1237 |

| C-H (Aromatic) | Stretching/Bending | 3000-3100, 765, 699 |

The strong absorption band around 2203 cm⁻¹ is a clear indication of the nitrile functional group. rsc.org The bands in the 1617-1578 cm⁻¹ region are characteristic of the aromatic rings, and the absorption at 1237 cm⁻¹ is attributed to the C-F stretching vibration. rsc.org The various C-H stretching and bending vibrations of the aromatic rings are also observed.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for 5-(3-Fluorophenyl)nicotinonitrile is not widely available in public databases, the general principles of the technique allow for a hypothetical representation of the expected findings. A successful crystallographic analysis would yield a comprehensive dataset detailing the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data for 5-(3-Fluorophenyl)nicotinonitrile

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 915 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study. It is not based on published experimental results for this specific compound.

The analysis would further reveal key intramolecular distances and angles, such as the lengths of the carbon-carbon bonds within the phenyl and pyridine rings, the carbon-nitrogen triple bond of the nitrile group, and the carbon-fluorine bond. The dihedral angle between the planes of the phenyl and pyridine rings would also be a critical parameter, indicating the degree of twisting between these two aromatic systems. This structural information is invaluable for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Elemental Analysis in Structural Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides experimental validation of the empirical formula and, in conjunction with molecular weight determination, the molecular formula of a newly synthesized compound.

For 5-(3-Fluorophenyl)nicotinonitrile, with a molecular formula of C₁₂H₇FN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantitatively measuring the amounts of carbon dioxide, water, and nitrogen gas produced. The fluorine content is typically determined by other methods, such as ion-selective electrode analysis after combustion and absorption in a suitable solution.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for 5-(3-Fluorophenyl)nicotinonitrile

| Element | Theoretical % | Hypothetical Found % |

| Carbon (C) | 72.72 | 72.68 |

| Hydrogen (H) | 3.56 | 3.59 |

| Fluorine (F) | 9.59 | 9.55 |

| Nitrogen (N) | 14.13 | 14.10 |

Note: The "Hypothetical Found %" values are illustrative and represent typical experimental results that would be considered to be in good agreement with the theoretical values, confirming the elemental composition of the compound.

The close correlation between the experimentally determined percentages and the calculated theoretical values would provide strong evidence for the purity and the assigned molecular formula of 5-(3-Fluorophenyl)nicotinonitrile, complementing the detailed structural information provided by X-ray crystallography.

Future Outlook and Research Directions

Direct Construction Approaches

Direct construction methodologies focus on building the 5-aryl-nicotinonitrile skeleton from simpler, more readily available starting materials. These strategies are often valued for their efficiency and ability to rapidly generate structural complexity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like substituted pyridines. nih.govnih.gov These one-pot processes are advantageous due to their operational simplicity, time and resource savings, and high atom economy. nih.gov

One common approach involves the condensation of an aryl aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326), and a source of ammonia (B1221849), often ammonium (B1175870) acetate (B1210297), to construct the dihydropyridine (B1217469) ring, which can then be aromatized. nih.govresearchgate.net For instance, the reaction of aryl aldehydes, malononitrile or ethyl cyanoacetate, and ammonium acetate can yield substituted 2-piperidinone derivatives, which are precursors to the desired nicotinonitriles. nih.gov Another variation involves the three-component reaction of arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) to synthesize 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating the versatility of building blocks in MCRs. scielo.org.za

A general protocol for synthesizing 3-sulfonyl-2-aminopyridines utilizes a one-pot three-component coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and an amine or ammonia. acs.org While not directly yielding the target compound, this highlights the power of MCRs to assemble highly functionalized pyridine (B92270) rings that can be further elaborated. Similarly, MCRs have been employed to create libraries of 4-aryl-6-indolyl-nicotinonitrile-2-ones and pyrazolo[3,4-b]pyridine derivatives. mdpi.com

The following table summarizes representative multicomponent reaction strategies for pyridine synthesis.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aryl Aldehyde | Malononitrile | Ammonium Acetate | Reflux in Ethanol | Dihydropyridine/Pyridine |

| Arylglyoxal | Malononitrile | Hydrazine Hydrate | Room Temperature, Water/Ethanol | Arylpyridazine Carbonitrile scielo.org.za |

| N,N-dimethylacroleine | Sulfonylacetonitrile | Ammonia | KOH, i-PrOH, 65 °C | 3-Sulfonyl-2-aminopyridine acs.org |

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds, making them ideal for linking the 3-fluorophenyl group to a pre-formed pyridine ring. nih.gov The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and an aryl halide, is one of the most widely used methods for preparing biphenyl (B1667301) derivatives. nih.govmdpi.com

To synthesize 5-(3-Fluorophenyl)nicotinonitrile, a typical Suzuki reaction would involve the coupling of 5-bromonicotinonitrile (B16776) with (3-fluorophenyl)boronic acid. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. Heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, are also being developed to offer greener and more recyclable catalytic systems. mdpi.com

The Sonogashira coupling is another powerful tool, typically used to form C(sp²)–C(sp) bonds between an aryl halide and a terminal alkyne. soton.ac.ukbeilstein-journals.org While not a direct aryl-aryl coupling, it can be used sequentially. For example, 5-bromonicotinonitrile could be coupled with an acetylene (B1199291) source like 2-methyl-3-butyn-2-ol, followed by further manipulation. beilstein-journals.org A more direct, albeit less common, application would involve a subsequent coupling reaction. Copper-free Sonogashira variants have also been developed to address certain synthetic challenges. beilstein-journals.org

The following table provides an overview of relevant cross-coupling reactions.

Table 2: Cross-Coupling Reactions for Biaryl Synthesis

| Coupling Reaction | Pyridine Substrate | Aryl Partner | Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromonicotinonitrile | (3-Fluorophenyl)boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃ |

Nitrile Group Introduction Methodologies

The introduction of the nitrile group is a critical step in the synthesis of nicotinonitrile derivatives. This can be achieved through several established methods, often as the final step in a synthetic sequence.

One of the most traditional methods is the dehydration of a corresponding amide, nicotinamide (B372718), using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). researchgate.netorgsyn.org For example, heating nicotinamide with phosphorus pentoxide results in the formation of nicotinonitrile, which can be isolated by distillation. orgsyn.org

Another common approach is the Sandmeyer reaction, which involves the conversion of an amino group on the pyridine ring into a diazonium salt, followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN). This method is particularly useful for introducing the nitrile group onto a pre-functionalized aromatic ring.

Furthermore, direct C-H cyanation methods are emerging, though they are less common for pyridines. researchgate.net One reported method for C3-selective cyanation of pyridines involves a tandem process where an in-situ generated dihydropyridine reacts with a cyano electrophile. researchgate.net

Functional Group Interconversion Strategies

These strategies rely on modifying a pre-existing pyridine or phenyl ring through a series of chemical transformations to arrive at the final product.

Halogenation and Subsequent Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for functionalizing aromatic rings, particularly electron-deficient heterocycles like pyridine. wikipedia.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on an aromatic ring that bears a good leaving group, such as a halide, and is activated by electron-withdrawing groups. masterorganicchemistry.comtotal-synthesis.com The pyridine ring itself is electron-deficient, which facilitates SNAr reactions, especially at the 2- and 4-positions. wikipedia.org

In the context of synthesizing 5-(3-Fluorophenyl)nicotinonitrile, this strategy could be envisioned in two ways:

Halogenation of a nicotinonitrile derivative: A 5-halonicotinonitrile (e.g., 5-bromo- or 5-chloronicotinonitrile) can serve as the electrophile. This substrate would then react with a nucleophile derived from 3-fluorobenzene, such as a 3-fluorophenyl Grignard reagent or organolithium, typically in the presence of a transition metal catalyst.

Nucleophilic attack by a pyridine derivative: A pyridine-based nucleophile could attack an activated 3-fluorophenyl electrophile. For example, a 5-lithiated or 5-zincated nicotinonitrile could react with 1-bromo-3-fluorobenzene (B1666201) in a cross-coupling reaction.

The reactivity in SNAr reactions is influenced by the leaving group, with fluoride (B91410) often being surprisingly effective despite its poor leaving group ability in aliphatic systems. total-synthesis.comyoutube.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. total-synthesis.comyoutube.com

Phosphonium (B103445) Salt Formation and Derivatization

A more recent and highly versatile strategy for pyridine functionalization involves the formation of heterocyclic phosphonium salts. acs.orgresearchgate.net This method allows for the selective activation of C-H bonds, particularly at the 4-position of the pyridine ring, which are typically difficult to functionalize. acs.orgresearchgate.net

The process involves the reaction of a pyridine with triflic anhydride (B1165640) (Tf₂O) followed by triphenylphosphine (B44618) (PPh₃) and a base to form a stable pyridylphosphonium salt. acs.orgscientificupdate.com These salts act as versatile intermediates that can undergo a variety of subsequent bond-forming reactions. grantome.com They can react directly with nucleophiles, such as alkoxides, to form C–O bonds via an SNAr-type mechanism or ligand coupling at the phosphorus center. acs.orggrantome.com

Crucially for the synthesis of biaryl compounds, these phosphonium salts can participate in C-C bond formation. scientificupdate.com This can be achieved through transition-metal-catalyzed cross-coupling or through novel phosphorus-based coupling reactions that avoid the need for transition metals. researchgate.netscientificupdate.com This approach provides a powerful alternative to traditional cross-coupling methods for constructing the aryl-aryl bond in 5-(3-Fluorophenyl)nicotinonitrile. The reaction is notable for its broad functional group tolerance and high regioselectivity. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-(3-Fluorophenyl)nicotinonitrile |

| Pyridine |

| Malononitrile |

| Ammonium acetate |

| Dihydropyridine |

| 2-Piperidinone |

| Arylglyoxal |

| Hydrazine hydrate |

| 3-Amino-5-arylpyridazine-4-carbonitrile |

| N,N-dimethylacroleine |

| Sulfonylacetonitrile |

| 3-Sulfonyl-2-aminopyridine |

| 4-Aryl-6-indolyl-nicotinonitrile-2-one |

| Ethyl cyanoacetate |

| 3-Acetylindole |

| Pyrazolo[3,4-b]pyridine |

| 5-Bromonicotinonitrile |

| (3-Fluorophenyl)boronic acid |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| 2-Methyl-3-butyn-2-ol |

| Nicotinamide |

| Phosphorus pentoxide |

| Phosphorus oxychloride |

| Cuprous cyanide |

| 5-Halonicotinonitrile |

| 1-Bromo-3-fluorobenzene |

| Triflic anhydride (Tf₂O) |

| Triphenylphosphine (PPh₃) |

Catalytic Systems in Synthesis

Modern synthetic strategies for nicotinonitrile derivatives heavily rely on catalysis to facilitate transformations that would otherwise be inefficient. These catalysts enhance reaction rates, improve selectivity, and can often be used in small quantities, making them both economically and environmentally attractive. The choice of catalyst is paramount and is dictated by the specific reaction mechanism, such as cross-coupling, condensation, or cyclization reactions.

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds, making them a cornerstone of modern organic synthesis. In the context of producing 5-arylnicotinonitriles, palladium-catalyzed cross-coupling reactions are of significant interest. These processes typically involve the coupling of a pyridine-based substrate with an aryl partner.

Recent advancements have focused on denitrative cyanation, a method that converts nitroarenes into aryl nitriles. elsevierpure.com A notable process utilizes an aminoacetonitrile (B1212223) as a cyano source, which advantageously avoids the production of stoichiometric metal and halogen-containing waste. elsevierpure.com This palladium-catalyzed reaction demonstrates broad applicability, successfully converting a wide array of nitroarenes, including complex pharmaceutical molecules, into their corresponding aryl nitriles. elsevierpure.com Another efficient approach employs α-iminonitrile as the cyano source for the cyanation of aryl halides, providing a moderate to good yield for a variety of substrates without the need for a ligand. researchgate.net

Furthermore, palladium catalysis is instrumental in the synthesis of fluorinated aromatic compounds. Undirected, palladium-catalyzed aromatic C-H fluorination has been developed using mild electrophilic fluorinating reagents. nih.gov This method is significant as it does not proceed through a traditional organometallic intermediate; instead, a reactive transition-metal-fluoride electrophile is generated catalytically. nih.gov This allows for the fluorination of arenes that are typically unreactive with milder reagents, expanding the scope of accessible fluorinated molecules. nih.gov The development of catalytic allylic C-H fluorination using a nucleophilic fluoride source, facilitated by a Pd/Cr cocatalyst system, also represents a major advance, enabling the synthesis of allylic fluorides from simple olefins under mild conditions. ucla.edunih.gov

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods

| Cyano Source | Substrate | Catalyst System | Key Advantage |

|---|---|---|---|

| Aminoacetonitrile | Nitroarenes | Palladium catalyst | Avoids stoichiometric metal/halogen waste. elsevierpure.com |

A significant innovation in heterocyclic synthesis is the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. acs.org A novel nanomagnetic MOF, designated Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and characterized for its catalytic activity. nih.govacs.org This heterogeneous catalyst has proven highly effective in the one-pot, four-component synthesis of a diverse range of nicotinonitrile derivatives. nih.govresearchgate.net

The reaction involves combining an aldehyde (such as 3-fluorobenzaldehyde), an acetophenone (B1666503) derivative, a propanenitrile derivative, and ammonium acetate. nih.govresearchgate.net The Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst facilitates the reaction through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. nih.govresearchgate.net Key advantages of this catalytic system include its high stability (both chemical and thermal), large surface-to-volume ratio, and facile separation from the reaction mixture using an external magnet, which allows for its reuse. acs.orgnih.gov This methodology consistently produces the desired nicotinonitrile products in excellent yields, typically ranging from 68% to 90%. nih.govresearchgate.net The synthesis of other pyridine derivatives has also been achieved using a similar Fe₃O₄@Co(BDC)-NH₂ magnetic porous catalyst under ultrasonic irradiation, highlighting the versatility of nanomagnetic MOFs. researchgate.net

Adhering to the principles of green chemistry, solvent-free reaction conditions are increasingly sought after to minimize environmental impact and simplify product purification. The aforementioned nanomagnetic MOF-catalyzed synthesis of nicotinonitriles is a prime example of such a process. acs.org The reaction proceeds efficiently at elevated temperatures (e.g., 110 °C) without the need for a solvent, which is a significant advantage. acs.org

Research has demonstrated that for the model reaction using the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst, solvent-free conditions provide the optimal results. acs.org While various organic solvents such as n-hexane, methanol, ethanol, acetonitrile, dichloromethane, and water were tested, none improved the reaction outcome compared to the neat conditions. acs.org The reaction times are also impressively short, typically between 40 and 60 minutes, further enhancing the efficiency of this green synthetic method. nih.gov This approach, combining a reusable catalyst with the elimination of solvents, represents a highly efficient and environmentally benign pathway to nicotinonitrile derivatives. rsc.orgosi.lv

Table 2: Optimization of Nanomagnetic MOF-Catalyzed Nicotinonitrile Synthesis

| Catalyst Amount | Temperature | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 20 mg | 110 °C | Solvent-Free | 40-60 min | Excellent (68-90%) acs.orgnih.govresearchgate.net |

| 20 mg | 110 °C | n-hexane | - | Lower Yield acs.org |

| 20 mg | 110 °C | Ethanol | - | Lower Yield acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in elucidating the structural and electronic characteristics of 5-(3-Fluorophenyl)nicotinonitrile.

Table 1: Predicted Geometrical Parameters of 5-(3-Fluorophenyl)nicotinonitrile (Exemplary Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-CN | 1.44 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-CN | 178.0° | |

| Dihedral Angle | Phenyl-Pyridine | 35.2° |

Note: This data is illustrative and based on typical values from DFT calculations on analogous structures. Actual values would require specific calculations for this molecule.

Once the geometry is optimized, DFT can be used to analyze the electronic structure of 5-(3-Fluorophenyl)nicotinonitrile. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netrsc.org A smaller HOMO-LUMO gap generally indicates a more reactive molecule. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netrsc.org For 5-(3-Fluorophenyl)nicotinonitrile, the electronegative fluorine atom and the nitrogen atom of the nitrile group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with biological targets.

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. While specific docking studies for 5-(3-Fluorophenyl)nicotinonitrile are not detailed in the available literature, studies on structurally related cyanopyridine and fluorophenyl derivatives have shown their potential to interact with various protein kinases and other enzymes. nrel.govrsc.org A hypothetical docking study of 5-(3-Fluorophenyl)nicotinonitrile would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The presence of the fluorophenyl and nicotinonitrile moieties suggests the potential for a range of interactions, including hydrogen bonds involving the pyridine (B92270) and nitrile nitrogens, and halogen bonds involving the fluorine atom.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that are critical for that activity. walisongo.ac.id While no specific QSAR models featuring 5-(3-Fluorophenyl)nicotinonitrile were found, the development of such a model would involve calculating a variety of molecular descriptors for a series of related compounds. These descriptors could include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity. By correlating these descriptors with biological activity, a predictive model can be built to estimate the activity of new, untested compounds like 5-(3-Fluorophenyl)nicotinonitrile. nih.gov

Prediction of Spectroscopic Parameters

DFT and other computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. mdpi.com For 5-(3-Fluorophenyl)nicotinonitrile, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov The predicted 1H, 13C, and 19F NMR spectra would provide information about the chemical environment of each atom in the molecule. Similarly, the predicted IR spectrum would show the characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the nitrile group and the C-F stretch. These predictions are invaluable for the characterization of newly synthesized compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Strategic Applications in Chemical and Biological Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The nicotinonitrile core, particularly when substituted with a phenyl group, has been recognized for its potential in drug discovery. bohrium.comekb.egresearchgate.net The incorporation of a fluorine atom at the 3-position of the phenyl ring, as seen in 5-(3-Fluorophenyl)nicotinonitrile, can further enhance its drug-like properties by improving metabolic stability and binding affinity. mdpi.com

The versatility of the 5-phenylnicotinonitrile scaffold stems from the various chemical handles it presents for modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of compounds for specific biological targets. The pyridine (B92270) ring, the cyano group, and the fluorophenyl moiety all offer opportunities for chemical derivatization to fine-tune the pharmacological profile of the resulting molecules. mdpi.com

Design of Ligands for Specific Protein Targets (e.g., ALK-L1196M Kinase)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or fused with other genes, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). nih.gov While first-generation ALK inhibitors like crizotinib (B193316) have shown clinical efficacy, the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, poses a significant challenge. nih.govamegroups.org This mutation, located in the ATP-binding pocket of the kinase domain, sterically hinders the binding of crizotinib, leading to drug resistance. amegroups.org

The development of second and third-generation ALK inhibitors capable of overcoming this resistance is a critical area of research. The 5-(3-Fluorophenyl)nicotinonitrile scaffold has been investigated as a potential core structure for designing such inhibitors. By modifying the scaffold, researchers aim to create compounds that can effectively bind to and inhibit the activity of the ALK-L1196M mutant. For instance, ceritinib, a second-generation ALK inhibitor, has demonstrated the ability to overcome the L1196M mutation. amegroups.org The design of novel inhibitors often involves creating molecules that can accommodate the altered shape of the ATP-binding pocket in the mutant kinase.

| ALK Inhibitor Generation | Key Features | Examples | Activity against L1196M |

| First | Initial efficacy against ALK fusion proteins | Crizotinib | Ineffective |

| Second | Designed to overcome crizotinib resistance | Ceritinib, Alectinib | Effective |

| Third | Broad-spectrum activity against various resistance mutations | Lorlatinib | Effective |

Mechanism-Based Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibition)

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and survival. nih.govyoutube.comyoutube.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the activity of these enzymes, thereby interfering with cancer cell proliferation and survival. youtube.com

The 5-(3-Fluorophenyl)nicotinonitrile scaffold has been utilized in the design of novel TKIs. nih.gov The nicotinonitrile core can act as a "horseshoe-shaped" scaffold, allowing for the strategic placement of substituents that can interact with specific residues within the ATP-binding site of the target kinase. nih.gov This approach has been used to develop dual inhibitors that can target multiple kinases simultaneously, such as c-Met and Pim-1, which are both implicated in cancer progression. nih.gov

The mechanism of inhibition by these compounds often involves competing with ATP for binding to the kinase domain. youtube.com By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes tumor growth. youtube.com The fluorine substitution on the phenyl ring can contribute to enhanced binding affinity through favorable interactions with the protein.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. nih.gov Many cancer therapies aim to induce apoptosis in tumor cells. nih.gov Research has shown that derivatives of the nicotinonitrile scaffold can trigger apoptosis in cancer cells through various mechanisms. nih.gov

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. Nicotinonitrile-based compounds have been shown to increase the ratio of Bax to Bcl-2, thereby shifting the balance towards apoptosis. nih.gov

Another mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have demonstrated that nicotinonitrile derivatives can lead to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), resulting in the dismantling of the cell. nih.govnih.gov Furthermore, some nicotinonitrile compounds have been found to induce apoptosis by suppressing the activity of the transcription factor NF-kappaB, which normally promotes cell survival. nih.gov

| Apoptotic Pathway | Key Molecules | Effect of Nicotinonitrile Derivatives |

| Intrinsic (Mitochondrial) | Bcl-2 family (Bax, Bcl-2) | Increase Bax/Bcl-2 ratio |

| Extrinsic (Death Receptor) | Caspase-8 | Activation |

| Common Execution Pathway | Caspase-3 | Activation |

| Survival Signaling | NF-kappaB | Suppression |

Receptor Modulation Studies (e.g., Neurotransmitter Receptors, KISS1R Antagonism)

Beyond enzyme inhibition, the 5-(3-Fluorophenyl)nicotinonitrile scaffold is also valuable for studying and modulating the function of various cell surface receptors, including neurotransmitter receptors and the kisspeptin (B8261505) receptor (KISS1R).

Neurotransmitter receptors are crucial for communication within the nervous system, and their dysfunction is implicated in a wide range of neurological and psychiatric disorders. The versatility of the nicotinonitrile scaffold allows for the synthesis of ligands that can selectively bind to and modulate the activity of specific neurotransmitter receptor subtypes. nih.gov For example, derivatives can be designed to act as agonists, antagonists, or allosteric modulators, providing tools to probe the physiological roles of these receptors.

KISS1R, a G protein-coupled receptor, and its ligand kisspeptin are key regulators of the reproductive axis. nih.govnih.gov The development of KISS1R antagonists is a promising therapeutic strategy for hormone-dependent diseases such as endometriosis and prostate cancer. nih.gov Small molecule antagonists based on various scaffolds are being explored, and the 5-(3-Fluorophenyl)nicotinonitrile framework represents a potential starting point for the design of novel, non-peptidic KISS1R antagonists.

Cell Cycle Progression Interference Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. nih.gov Targeting the cell cycle machinery is therefore a well-established anti-cancer strategy.

Derivatives of the nicotinonitrile scaffold have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at specific checkpoints. amegroups.org For example, some compounds can induce a G1-S phase arrest, preventing cells from entering the DNA synthesis phase. amegroups.org This effect is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key drivers of the cell cycle. For instance, flavopiridol, a piperidine-containing flavonoid, is known to induce cell cycle arrest by interfering with CDK1 signaling. nih.govnih.gov While not a direct derivative of 5-(3-Fluorophenyl)nicotinonitrile, its mechanism of action highlights the potential for targeting CDKs to halt cell proliferation. The nicotinonitrile scaffold can be used to design novel CDK inhibitors with improved selectivity and potency.

DNA Damage Protection Mechanisms

While many cancer therapies work by inducing DNA damage, there is also interest in developing agents that can protect healthy cells from such damage. Conversely, inhibiting DNA repair mechanisms in cancer cells can enhance the efficacy of DNA-damaging agents. nih.govnih.gov

The role of 5-(3-Fluorophenyl)nicotinonitrile in the context of DNA damage is multifaceted. On one hand, derivatives could be designed to protect against DNA damage by scavenging reactive oxygen species (ROS) or by modulating the activity of DNA repair enzymes. researchgate.net On the other hand, the scaffold could be used to create inhibitors of DNA repair pathways, thereby sensitizing cancer cells to chemotherapy or radiation. For example, targeting enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair, is a promising anti-cancer strategy. nih.gov The nicotinonitrile framework could serve as a basis for designing inhibitors of such enzymes.

Contributions to Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of heterocyclic compounds like nicotinonitriles, these principles are increasingly important.

Catalyst Development for Nicotinonitrile Synthesis

While the broader field of nicotinonitrile synthesis explores environmentally benign approaches, specific literature detailing green catalytic methods for the synthesis of 5-(3-Fluorophenyl)nicotinonitrile is not extensively available in current research. General methodologies for related structures, however, point toward more practical and sustainable practices. For instance, the synthesis of 2-arylated-5-nitropyridines has been achieved through a three-component ring transformation using solid ammonium (B1175870) acetate (B1210297) as a more user-friendly nitrogen source than ammonia (B1221849) gas. researchgate.net Such strategies, which improve the practicality and safety of a reaction, align with green chemistry goals. However, dedicated studies on catalyst development for the green synthesis of 5-(3-Fluorophenyl)nicotinonitrile itself remain an area for future research exploration.

Research on Antioxidant Activities and Mechanisms

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Nicotinonitrile derivatives are among the many classes of heterocyclic compounds investigated for their potential to scavenge free radicals and mitigate oxidative damage. ekb.eg

Research has shown that the nicotinonitrile scaffold is a key feature in molecules designed for antioxidant activity. ekb.eg Although studies measuring the antioxidant capacity of 5-(3-Fluorophenyl)nicotinonitrile alone are not readily found, investigations into closely related compounds and hybrids underscore the importance of this structural unit.

For example, a series of novel nicotinonitrile-coumarin hybrids were synthesized and evaluated for their antioxidant properties using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. niscpr.res.in In this study, the core structure included a 6-(4-fluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, a molecule structurally related to the subject of this article. The resulting hybrids were found to be significant scavengers of the DPPH radical. niscpr.res.in The activity of these compounds highlights the contribution of the fluorophenyl-nicotinonitrile moiety to the antioxidant potential of the final molecule. One of the most active compounds from this series, featuring a hydroxyl group, demonstrated potent activity, as detailed in the table below.

Table 1: Antioxidant Activity of a Representative Nicotinonitrile-Coumarin Hybrid

| Compound ID | Substituent on Phenyl Ring | Antioxidant Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7e | 4-hydroxy | 32.11 µg/mL | niscpr.res.in |

This table is interactive. Click on the headers to sort.

The data suggests that the fluorophenyl-nicotinonitrile framework serves as a valuable building block for developing new antioxidant agents. niscpr.res.in Further research could focus on the direct antioxidant potential of 5-(3-Fluorophenyl)nicotinonitrile to isolate its specific contribution.

Research on Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Nicotinonitrile derivatives have been recognized for their potential in this area, with numerous studies exploring their activity against various bacterial and fungal strains. ekb.egnih.gov

While direct antimicrobial testing of 5-(3-Fluorophenyl)nicotinonitrile is not widely reported, its structural framework is present in hybrid molecules that exhibit notable antimicrobial effects. In a study on pyridine-coumarin analogues, compounds containing a 6-(4-fluorophenyl)-nicotinonitrile core were tested for their in vitro antimicrobial activity using the broth microdilution method. The results indicated that these molecules possess activity against both Gram-negative bacteria and fungi. niscpr.res.in

The minimum inhibitory concentration (MIC) for representative compounds against Escherichia coli and Candida albicans are presented below.

Table 2: Antimicrobial Activity of Nicotinonitrile-Coumarin Hybrids

| Compound ID | Target Organism | Antimicrobial Activity (MIC) | Reference |

|---|---|---|---|

| 7e | E. coli | 50 µg/mL | niscpr.res.in |

| 7c | C. albicans | 100 µg/mL | niscpr.res.in |

This table is interactive. Click on the headers to sort.

These findings demonstrate that incorporating the 5-(3-Fluorophenyl)nicotinonitrile scaffold into more complex molecules can lead to potent antimicrobial agents. The presence of the fluorophenyl group is often a strategic choice in medicinal chemistry to enhance biological activity. niscpr.res.in Information regarding specific antiviral activity for this compound or its close derivatives is not prevalent in the reviewed literature.

Tubulin Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. nih.govmdpi.com The colchicine (B1669291) binding site on β-tubulin is a particularly important target for small molecule inhibitors. nih.gov

The nicotinonitrile scaffold has been identified as a component in molecules designed as potential anti-tubulin agents. researchgate.net However, specific studies confirming 5-(3-Fluorophenyl)nicotinonitrile as a direct inhibitor of tubulin polymerization are not found in the available research. The investigation of nicotinonitrile derivatives in this context is part of a broader effort to discover novel, low molecular weight compounds that can overcome limitations of existing cancer chemotherapies, such as drug resistance and poor bioavailability. nih.gov For instance, research into other heterocyclic structures like 5-phenyloxazole (B45858) derivatives has yielded potent tubulin inhibitors that bind to the colchicine site and exhibit significant antiproliferative activity. nih.gov The exploration of nicotinonitrile-based compounds, including those with a fluorophenyl substitution, for tubulin inhibition remains a promising, albeit not fully detailed, area of cancer research.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-aryl-nicotinonitriles, including 5-(3-Fluorophenyl)nicotinonitrile, has traditionally relied on established methods such as Suzuki or Stille cross-coupling reactions. While effective, these methods can sometimes be limited by the availability of starting materials, catalyst cost, and reaction conditions. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.

One promising area of exploration is the use of C-H activation strategies. Direct arylation of the nicotinonitrile core at the 5-position would eliminate the need for pre-functionalized starting materials like bromo- or boronic acid-substituted pyridines, thereby streamlining the synthetic process and improving atom economy. Furthermore, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could offer more sustainable alternatives to precious metal catalysts. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Increased atom economy, simplified starting materials | Development of selective and robust catalysts |

| Flow Chemistry | Improved yield and safety, faster reaction times | Reactor design and optimization, in-line purification |

| Novel Catalysts | Reduced cost, improved sustainability | Use of earth-abundant metals, catalyst recycling |

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of the nicotinonitrile scaffold is largely dictated by the interplay of the pyridine (B92270) ring's electron-deficient nature and the electron-withdrawing nitrile group. While reactions involving the nitrile group, such as hydrolysis to the corresponding amide or acid, are well-documented, a vast landscape of unexplored chemical transformations remains. researchgate.net

Future investigations could delve into the cycloaddition potential of the pyridine ring in 5-(3-Fluorophenyl)nicotinonitrile, potentially leading to the synthesis of novel polycyclic and heterocyclic systems with unique three-dimensional architectures. The nitrile group itself can serve as a linchpin for various transformations beyond simple hydrolysis. For instance, its conversion to tetrazoles, amidines, or other nitrogen-containing heterocycles could significantly expand the chemical space accessible from this starting material. rsc.org

The influence of the 3-fluorophenyl substituent on the reactivity of the nicotinonitrile core is another area ripe for exploration. The fluorine atom's electronic properties can modulate the reactivity of the entire molecule, and understanding these effects will be crucial for designing targeted transformations.

Advanced Mechanistic Elucidation of Biological Activities and Target Engagement

Preliminary studies on nicotinonitrile derivatives have revealed a broad spectrum of biological activities, including potential as anticancer and anti-inflammatory agents. ekb.egnih.gov However, for 5-(3-Fluorophenyl)nicotinonitrile specifically, the precise molecular mechanisms underlying its potential therapeutic effects are yet to be fully elucidated.

Future research should focus on identifying and validating the specific biological targets of this compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening approaches. idrblab.net Once a target is identified, detailed mechanistic studies will be essential to understand how 5-(3-Fluorophenyl)nicotinonitrile modulates its function at the molecular level. This could involve biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to characterize binding kinetics and thermodynamics, as well as structural biology methods such as X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target.

Computational modeling and simulation will also play a pivotal role in unraveling the intricacies of its biological activity. bohrium.comresearchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, while quantum mechanics calculations can help to understand the electronic basis of its interactions.

Structure-Based Design for Enhanced Specificity and Potency

Once the biological target(s) of 5-(3-Fluorophenyl)nicotinonitrile are identified and structurally characterized, structure-based drug design (SBDD) will become a powerful tool for optimizing its therapeutic potential. nih.govnih.govscilit.com SBDD utilizes the three-dimensional structure of the target to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

By analyzing the binding pocket of the target protein, medicinal chemists can rationally design modifications to the 5-(3-Fluorophenyl)nicotinonitrile scaffold to enhance its interactions with key residues. This could involve the introduction of new functional groups to form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions. The 3-fluorophenyl group, in particular, offers a handle for modification to probe different regions of the binding site and improve selectivity against off-target proteins.

The iterative cycle of design, synthesis, and biological evaluation is central to SBDD. Each new analog provides valuable structure-activity relationship (SAR) data that informs the next round of design, leading to a progressive refinement of the compound's properties. nih.gov

| Design Strategy | Objective | Example Modification |

| Enhance Potency | Increase binding affinity to the target | Introduce functional groups for stronger interactions |

| Improve Selectivity | Minimize binding to off-target proteins | Modify substituents to exploit differences in binding pockets |

| Optimize ADME | Improve absorption, distribution, metabolism, and excretion | Alter lipophilicity and metabolic stability |

Integration with High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) offers a powerful approach for the discovery of novel biological activities and modulators of cellular pathways. nih.govthermofisher.cn The integration of 5-(3-Fluorophenyl)nicotinonitrile and its derivatives into HTS campaigns could lead to the identification of new therapeutic applications.

Libraries of compounds based on the 5-(3-Fluorophenyl)nicotinonitrile scaffold can be screened against a wide array of biological targets and cellular assays. stanford.eduthermofisher.com This could uncover unexpected activities and provide starting points for new drug discovery programs. For instance, screening against a panel of kinases, proteases, or G-protein coupled receptors could reveal novel inhibitory or modulatory activities.

Furthermore, 5-(3-Fluorophenyl)nicotinonitrile itself can be used as a chemical probe in phenotypic screens. By observing the effects of the compound on cellular phenotypes, researchers can gain insights into the biological pathways it modulates, even without prior knowledge of its specific molecular target. The hits from such screens can then be followed up with target identification and mechanistic studies, as described in section 8.3. The development of robust and miniaturized HTS assays is crucial for the efficient screening of large compound libraries. thermofisher.com

常见问题

Q. What are the optimal synthetic routes for preparing 5-(3-Fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Start with a pyridine derivative (e.g., 5-bromonicotinonitrile) and perform a cross-coupling reaction (e.g., Suzuki-Miyaura) using 3-fluorophenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) are critical for efficiency .

Optimization : Key parameters include temperature (80–100°C), base selection (K₂CO₃ or Na₂CO₃), and ligand-to-catalyst ratios. For example, yields exceeding 70% are achievable under inert atmospheres .

- Data Insight : Similar compounds (e.g., 5-(2,5-Difluorophenyl)nicotinonitrile) show that electron-withdrawing fluorine substituents enhance coupling reactivity but may require extended reaction times .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-(3-Fluorophenyl)nicotinonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns for fluorine-coupled protons) and nitrile carbon signals (~110–120 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₇F₃N₂ at 236.06 Da) and fragmentation patterns .

- XRD : Limited for fluorinated compounds due to crystallinity challenges, but analogous structures (e.g., 2-(2,5-Difluorophenyl)nicotinonitrile) use XRD to validate regiochemistry .

Q. How does the nitrile group in 5-(3-Fluorophenyl)nicotinonitrile participate in derivatization reactions?

- Methodological Answer :

- Hydrolysis : Treat with H₂SO₄/H₂O (1:1) at 100°C to yield 5-(3-Fluorophenyl)nicotinic acid (monitor via TLC; Rf shift from 0.8 to 0.3 in EtOAc/hexane) .

- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) converts the nitrile to an amine, useful for further functionalization (e.g., amide coupling) .

- Click Chemistry : React with NaN₃/CuSO₄ to form tetrazole derivatives, enhancing biological activity screening potential .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated nicotinonitrile derivatives?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HEK293) to distinguish target-specific vs. cytotoxic effects .

- Enzyme Assays : Pair biochemical assays (e.g., kinase inhibition) with structural analogs (e.g., 5-(Trifluoromethyl)nicotinonitrile) to identify substituent-dependent activity trends .

- Meta-Analysis : Cross-reference published IC₅₀ values (e.g., PubChem BioAssay data) to contextualize discrepancies .

Q. How can computational modeling predict the binding affinity of 5-(3-Fluorophenyl)nicotinonitrile to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to simulate ligand-receptor interactions. Fluorine’s electronegativity enhances halogen bonding with kinase ATP pockets .